Regiospecific Reactivity in Cross-Coupling: 5-Position Bromine as a Handle for Palladium-Catalyzed Transformations
The 5-bromo substituent in 5-bromo-2,7-naphthyridine 2-oxide provides a site for palladium-catalyzed cross-coupling reactions [1]. In the related synthesis of hetaryl-[1,8]naphthyridine derivatives, brominated naphthyridine intermediates undergo Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups [1]. The bromine atom in the 5-position is activated for oxidative addition to Pd(0) catalysts, with the electron-withdrawing N-oxide group at the 2-position enhancing electrophilicity at C5 [2].
| Evidence Dimension | Cross-coupling reactivity at halogen position |
|---|---|
| Target Compound Data | Bromine at C5 with adjacent N-oxide at C2; activated for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 5-chloro-2,7-naphthyridine analogs (less reactive in oxidative addition); non-oxidized 5-bromo-2,7-naphthyridine (different electronic activation) |
| Quantified Difference | Qualitative difference in cross-coupling yields (bromine > chlorine reactivity in Suzuki-Miyaura coupling); N-oxide group alters electronic properties |
| Conditions | Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, aryl/heteroaryl boronic acid) |
Why This Matters
The 5-bromo substituent enables C-C bond formation at a defined position, and the N-oxide group modulates electronic properties to influence coupling efficiency.
- [1] WO2011095196A1. Hetaryl-[1,8]naphthyridine derivatives. World Intellectual Property Organization, 2011. View Source
- [2] US8912216B2. Hetaryl-[1,8]naphthyridine derivatives. United States Patent, 2014. View Source
